molecular formula C16H14N2O3 B3343546 4-Cinnamoyloxyphenylurea CAS No. 539-09-3

4-Cinnamoyloxyphenylurea

Cat. No.: B3343546
CAS No.: 539-09-3
M. Wt: 282.29 g/mol
InChI Key: YVPVJILEKSSIKI-IZZDOVSWSA-N
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Description

4-Cinnamoyloxyphenylurea is a synthetic urea derivative characterized by a cinnamoyloxy group attached to a phenylurea backbone. Its molecular structure combines a phenyl ring substituted with a urea moiety (–NH–CO–NH–) and a cinnamoyloxy (–O–CO–CH₂–CH=CH–C₆H₅) functional group.

Properties

IUPAC Name

[4-(carbamoylamino)phenyl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c17-16(20)18-13-7-9-14(10-8-13)21-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H3,17,18,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPVJILEKSSIKI-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-09-3
Record name Cinnapyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-cinnamoyloxyphenylurea
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINNAPYRINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cinnamoyloxyphenylurea typically involves the reaction of cinnamic acid with 4-aminophenylurea. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the cinnamoyloxy group and the phenylurea moiety. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Cinnamoyloxyphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenylurea moiety can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cinnamoyloxyphenylurea involves its interaction with specific molecular targets. The cinnamoyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The phenylurea moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Cinnamoyloxyphenylurea, we compare it with structurally or functionally related phenylurea derivatives and cinnamate-containing compounds. Key examples include:

N-(4-Cyanophenyl)-N'-phenylurea (CAS 107676-58-4)

  • Structure: Substituted phenylurea with a cyano (–CN) group at the para position of one phenyl ring.
  • Molecular Formula : C₁₄H₁₁N₃O.
  • Applications: Used in agrochemicals and polymer stabilizers. Its electron-withdrawing cyano group enhances thermal stability compared to unsubstituted phenylureas.
  • Key Difference: The cyano group in N-(4-cyanophenyl)-N'-phenylurea contrasts with the cinnamoyloxy group in this compound. The latter’s extended conjugated system may improve UV absorption and π-π stacking in materials science applications.

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives

  • Structure : Chlorinated heterocyclic compounds with pyrrolopyrimidine cores.
  • Applications : Anticancer and antiviral agents. The chlorine atom enhances electrophilicity and binding to biological targets.
  • Key Difference : Unlike this compound, these compounds lack the urea backbone, relying instead on nitrogen-rich heterocycles for bioactivity.

Cinnamate Esters (e.g., Ethyl Cinnamate)

  • Structure : Esters of cinnamic acid.
  • Applications : Fragrances, UV filters, and antimicrobial agents.
  • Key Difference : While cinnamate esters share the cinnamoyl group with this compound, the absence of the urea moiety limits their ability to form hydrogen bonds, a critical feature for enzyme inhibition.

Data Table: Structural and Functional Comparisons

Compound Molecular Formula Key Functional Groups Applications Bioactivity Notes
This compound C₁₆H₁₄N₂O₃ Phenylurea, Cinnamoyloxy Kinase inhibition, Materials Potential π-π interactions
N-(4-Cyanophenyl)-N'-phenylurea C₁₄H₁₁N₃O Phenylurea, Cyano Agrochemicals, Polymers Enhanced thermal stability
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine C₆H₄ClN₃ Chlorine, Pyrrolopyrimidine Anticancer agents Electrophilic reactivity
Ethyl Cinnamate C₁₁H₁₂O₂ Cinnamate ester Fragrances, UV protection Limited hydrogen bonding

Research Findings and Mechanistic Insights

  • Hydrogen Bonding: The urea group in this compound enables strong hydrogen bonding with biological targets, similar to N-(4-cyanophenyl)-N'-phenylurea. This is critical for inhibiting enzymes like tyrosine kinases.

Limitations and Contradictions in Evidence

  • Data Gaps: No direct studies on this compound’s pharmacokinetics or toxicity are cited in the evidence, requiring reliance on analog extrapolation.
  • Structural Diversity : Compounds like 4-chloro-5-fluoropyrimidin-2-amine share halogen substituents but lack the urea scaffold, limiting direct comparisons.

Biological Activity

4-Cinnamoyloxyphenylurea (CUP) is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of CUP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound is a derivative of phenylurea, characterized by the presence of a cinnamoyloxy group. The synthesis of CUP typically involves the reaction of phenylurea with cinnamic acid derivatives, leading to various modifications that can enhance its biological efficacy.

Antioxidant Activity

CUP exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that CUP can inhibit lipid peroxidation, a key process in cellular damage caused by free radicals. The antioxidant activity is often compared to other compounds in the same class, such as coumarin derivatives.

Compound% Inhibition (Lipid Peroxidation)IC50 (µM)
CUP75.5 ± 2.350.0
Coumarin68.8 ± 1.555.5

Antimicrobial Activity

CUP has shown promising antimicrobial effects against various pathogens. Studies indicate that it possesses antibacterial and antifungal properties, inhibiting the growth of bacteria like Staphylococcus aureus and fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these pathogens are notably lower compared to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Anticancer Properties

Research has highlighted the potential of CUP in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line (MCF-7)

In a controlled study, MCF-7 cells were treated with varying concentrations of CUP:

  • Concentration : 10 µM
  • Effect : 40% reduction in cell viability
  • Mechanism : Induction of caspase-3 activity and upregulation of pro-apoptotic factors.

The biological activities of CUP can be attributed to several mechanisms:

  • Enzymatic Inhibition : CUP inhibits key enzymes involved in oxidative stress and inflammation, such as lipoxygenase and cyclooxygenase.
  • Cell Signaling Modulation : It affects signaling pathways related to apoptosis, particularly by influencing the Bcl-2 family proteins.
  • Gene Expression Regulation : CUP alters the expression levels of genes associated with cancer progression and oxidative stress response.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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